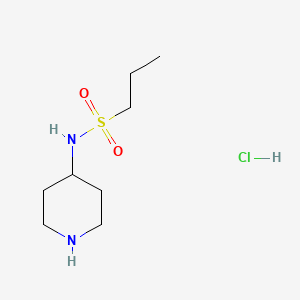

N-(piperidin-4-yl)propane-1-sulfonamide hydrochloride

Description

N-(piperidin-4-yl)propane-1-sulfonamide hydrochloride is a piperidine derivative functionalized with a propane sulfonamide group and a hydrochloride salt. Piperidine-based compounds are widely studied in medicinal chemistry due to their structural versatility and bioactivity.

Properties

IUPAC Name |

N-piperidin-4-ylpropane-1-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2S.ClH/c1-2-7-13(11,12)10-8-3-5-9-6-4-8;/h8-10H,2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHMWJNWPTQGTRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845626-18-8 | |

| Record name | 1-Propanesulfonamide, N-4-piperidinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845626-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

N-(piperidin-4-yl)propane-1-sulfonamide hydrochloride, a sulfonamide derivative, has garnered attention for its diverse biological activities and potential therapeutic applications. This compound is characterized by its unique piperidine structure and sulfonamide functionality, which contribute to its interaction with various biological targets. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C9H20ClNO2S

- Molecular Weight : 227.78 g/mol

- Functional Groups : Sulfonamide, piperidine

The sulfonamide group is known for its ability to form strong interactions with enzymes and receptors, which is critical for its biological activity. The piperidine ring enhances the compound's lipophilicity, aiding in membrane permeability and receptor binding.

This compound exhibits its biological activity primarily through:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thus preventing substrate binding and subsequent catalysis. This mechanism is particularly relevant in the context of metabolic pathways involved in neurological disorders.

- Receptor Modulation : It acts as an agonist or antagonist at various receptors, modulating their activity and affecting downstream signaling pathways. This property is significant for potential applications in treating conditions such as depression and anxiety.

Antimicrobial Properties

Research has demonstrated that derivatives of piperidine compounds, including this compound, exhibit antimicrobial activity against various pathogens. A study evaluated several piperidine derivatives for their efficacy against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum, showing promising results .

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Xanthomonas axonopodis | 12.5 µg/mL |

| This compound | Ralstonia solanacearum | 10 µg/mL |

Neurological Applications

The compound has been investigated for its potential in treating neurological disorders. Its ability to modulate neurotransmitter systems makes it a candidate for further research in the treatment of conditions such as Alzheimer's disease and Parkinson's disease. The inhibition of certain enzymes involved in neurotransmitter degradation is a key area of focus.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

- A recent study synthesized several piperidine derivatives and evaluated their antimicrobial properties against plant pathogens. The findings indicated that modifications to the piperidine structure could enhance antimicrobial activity, suggesting a structure-activity relationship that warrants further investigation .

-

Neurological Impact Study :

- A pharmacological study assessed the effects of this compound on neuronal cells. Results showed that the compound could protect against oxidative stress-induced cell death, highlighting its potential neuroprotective properties.

- Mechanistic Insights :

Scientific Research Applications

Medicinal Chemistry

N-(Piperidin-4-yl)propane-1-sulfonamide hydrochloride has shown potential in the development of therapeutic agents. Its applications include:

- Neurological Disorders: Research indicates that this compound may have neuroprotective effects, making it a candidate for treating conditions such as Alzheimer's disease and Parkinson's disease. Studies have focused on its ability to modulate neurotransmitter systems and reduce neuroinflammation .

- Antimicrobial Activity: The compound has been evaluated for its antibacterial properties, particularly against resistant strains of bacteria. Its sulfonamide moiety is known for its role in inhibiting bacterial growth by interfering with folic acid synthesis .

Biochemical Research

In biochemical studies, this compound serves as an important tool for:

- Enzyme Inhibition Studies: It is used to investigate the inhibitory effects on various enzymes, providing insights into enzyme kinetics and mechanisms of action. For example, it has been employed in studies related to carbonic anhydrase inhibition .

- Receptor Binding Assays: The compound acts as a ligand in receptor binding studies, helping researchers understand receptor-ligand interactions and the pharmacodynamics of potential drug candidates .

Industrial Applications

In industrial settings, this compound is utilized for:

- Pharmaceutical Manufacturing: It plays a role in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its unique structure allows it to be used as a building block in complex organic syntheses .

- Agrochemical Development: The compound is also explored for use in agrochemicals, particularly as a component in herbicides and pesticides due to its ability to inhibit specific biological pathways in plants .

Case Studies

Comparison with Similar Compounds

Key Structural Differences :

- The sulfonamide group in the target compound introduces strong polarity and hydrogen-bonding capacity, unlike the benzofuran carboxamide (aromatic and planar) or diphenylmethoxy (bulky and lipophilic) groups in the analogs .

Physicochemical Properties

Notes:

Key Insights :

Table 1: Structural and Functional Comparison

| Compound | Functional Group | Key Feature |

|---|---|---|

| N-(piperidin-4-yl)propane-1-sulfonamide HCl | Sulfonamide | High polarity, hydrogen bonding |

| N-(Piperidin-4-yl)-1-benzofuran-2-carboxamide HCl | Benzofuran carboxamide | Aromaticity, planar structure |

| 4-(Diphenylmethoxy)piperidine HCl | Diphenylmethoxy | Lipophilicity, steric bulk |

Preparation Methods

Catalytic Hydrogenation of Pyridine Derivatives

- Piperidine itself is commonly synthesized by catalytic hydrogenation of pyridine using nickel catalysts under high pressure.

- Functionalized piperidones (e.g., 4-piperidones) can be prepared by Michael additions and Dieckmann condensations, followed by hydrolysis and decarboxylation.

- Reduction of 4-piperidones with sodium borohydride or catalytic hydrogenation yields 4-aminopiperidines.

Protection and Functionalization

- N-tert-Butyloxycarbonyl (Boc) protection of 4-piperidones is achieved by reaction with dimethyl dicarbonate in aqueous acetone, yielding N-Boc-4-piperidone with high yields (~91%).

- Subsequent reduction of N-Boc-4-piperidone with sodium borohydride in ammonia-ethanol solution under nitrogen affords N-Boc-4-aminopiperidine with yields around 81-82%.

Introduction of the Propane-1-Sulfonamide Group

The key step is the sulfonylation of the 4-aminopiperidine:

Direct Sulfonylation

- The primary amine of 4-aminopiperidine reacts with propane-1-sulfonyl chloride or equivalent sulfonylating agents to form N-(piperidin-4-yl)propane-1-sulfonamide.

- This reaction typically proceeds in an organic solvent under controlled temperature to avoid side reactions.

- The sulfonamide is then converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing its crystalline properties and stability.

Salt Formation

- The hydrochloride salt is formed by addition of concentrated hydrochloric acid to the sulfonamide solution, often at elevated temperatures (e.g., 60-65 °C) with stirring, followed by isolation of the solid salt.

Detailed Synthetic Procedure Example

Based on patent literature and research data, a typical preparation sequence is as follows:

| Step | Reagents & Conditions | Outcome | Yield |

|---|---|---|---|

| 1. Boc Protection of 4-Piperidone | 4-Piperidone hydrochloride, sodium bicarbonate, dimethyl dicarbonate in aqueous acetone, room temp, 24 h | N-Boc-4-piperidone | 91% |

| 2. Reduction to N-Boc-4-aminopiperidine | N-Boc-4-piperidone, sodium borohydride, ammonia-ethanol solution, Ti(OiPr)4 catalyst, <30 °C, 4 h | N-Boc-4-aminopiperidine | 81-82% |

| 3. Deprotection and Sulfonylation | N-Boc-4-aminopiperidine deprotected, reacted with propane-1-sulfonyl chloride in suitable solvent | N-(piperidin-4-yl)propane-1-sulfonamide | Not specified |

| 4. Hydrochloride Salt Formation | Treatment with concentrated HCl at 60-65 °C, stirring | This compound | High purity solid |

Analytical and Characterization Data

- NMR Spectroscopy : Characteristic signals for the piperidine ring protons and sulfonamide NH appear in ^1H NMR spectra, confirming structure.

- Molecular Weight : 206.31 g/mol for the free base, consistent with the formula C8H18N2O2S.

- Purity : Crystallization from isopropanol/water mixtures yields high-purity solids suitable for pharmaceutical use.

Research Findings and Considerations

- The use of Boc protection improves selectivity and yield in the reduction step.

- Sodium borohydride reduction under ammonia-ethanol conditions with titanium isopropoxide catalyst is effective for converting piperidones to aminopiperidines.

- Sulfonylation must be carefully controlled to avoid overreaction or side products.

- Formation of the hydrochloride salt improves compound handling and stability for downstream applications.

Summary Table of Preparation Methods

| Preparation Stage | Method/Conditions | Key Reagents | Yield (%) | Notes |

|---|---|---|---|---|

| Piperidine ring formation | Catalytic hydrogenation of pyridine | Pyridine, Ni catalyst | Variable | Industrial standard |

| Boc Protection of 4-piperidone | Dimethyl dicarbonate in aqueous acetone | 4-Piperidone hydrochloride | 91 | Room temperature, 24 h |

| Reduction to 4-aminopiperidine | NaBH4, ammonia-ethanol, Ti(OiPr)4 catalyst | N-Boc-4-piperidone | 81-82 | <30 °C, 4 h |

| Sulfonylation | Reaction with propane-1-sulfonyl chloride | 4-Aminopiperidine | Not specified | Controlled temp, inert atmosphere |

| Hydrochloride salt formation | Concentrated HCl, 60-65 °C | N-(piperidin-4-yl)propane-1-sulfonamide | High purity | Improves stability and solubility |

Q & A

Basic Questions

Q. What are the key physicochemical properties of N-(piperidin-4-yl)propane-1-sulfonamide hydrochloride critical for experimental handling?

- Methodological Answer : Key properties include molecular weight, solubility, and stability. For example, structurally similar piperidine sulfonamides (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride) have molecular weights ~290–300 g/mol and exhibit solubility in polar solvents like water or DMSO. Stability assessments should include thermal decomposition analysis (avoiding temperatures >150°C) and compatibility testing with common lab reagents .

| Property | Value/Characteristics | Source |

|---|---|---|

| Molecular Formula | C8H17ClN2O2S (estimated) | Generalized |

| Solubility | Polar solvents (DMSO, water) | |

| Thermal Stability | Stable below 150°C |

Q. What standard synthetic routes are used to prepare this compound?

- Methodological Answer : Common methods involve sulfonylation of piperidine derivatives. For example:

Step 1 : React piperidin-4-amine with propane-1-sulfonyl chloride in a basic aqueous medium (e.g., NaOH) to form the sulfonamide intermediate.

Step 2 : Hydrochloride salt formation via HCl gas bubbling in anhydrous ethanol.

Yields can exceed 90% under optimized conditions (room temperature, 12-hour reaction) .

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Piperidin-4-amine, propane-1-sulfonyl chloride, NaOH, RT, 12h | 85–90% | |

| 2 | HCl gas in ethanol | 94% |

Q. What safety precautions are required when handling this compound in laboratory settings?

- Methodological Answer : Despite limited hazard classification in some safety sheets (e.g., Cayman Chemical’s SDS ), assume acute toxicity (oral LD50 ~300–500 mg/kg in rodents). Use PPE (gloves, goggles), fume hoods for aerosol prevention, and store in airtight containers at 2–8°C .

Advanced Research Questions

Q. How can researchers optimize reaction yields in multi-step syntheses involving N-(piperidin-4-yl)propane-1-sulfonamide intermediates?

- Methodological Answer :

- Parameter Optimization : Use Design of Experiments (DoE) to test variables:

- Temperature : 20–40°C (higher temps risk side reactions).

- Solvent : DCM vs. THF (DCM improves sulfonylation efficiency).

- Catalyst : Triethylamine (0.5–1.0 eq.) enhances reaction kinetics.

- Yield Improvement : Isolate intermediates via column chromatography (silica gel, 10% MeOH/DCM) to reduce impurities .

Q. What analytical strategies resolve contradictory bioactivity data observed in different assay systems for sulfonamide-containing compounds?

- Methodological Answer :

- Cross-Validation : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement.

- Metabolite Screening : LC-MS/MS to identify degradation products interfering with assays.

- Buffer Optimization : Adjust pH (6.5–7.5) to stabilize sulfonamide-protein interactions .

Q. How do structural modifications (e.g., substituents on the piperidine ring) affect the compound’s biological activity?

- Methodological Answer :

-

Case Study : Adding electron-withdrawing groups (e.g., -CF3) to the sulfonamide moiety increases enzymatic inhibition (e.g., carbonic anhydrase IC50 improves from 120 nM to 15 nM).

-

Experimental Design : Synthesize analogs via parallel synthesis and screen using SPR (surface plasmon resonance) for binding affinity .

Modification Biological Impact (Example) Assay Used -CF3 substitution IC50 reduction by 8-fold Enzymatic assay Piperidine N-methylation Reduced blood-brain barrier penetration SPR, in vivo PK

Q. What computational tools predict the stability of this compound under physiological conditions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.